2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 1255784-01-0
VCID: VC7295197
InChI: InChI=1S/C13H11N3O2/c1-18-12-5-3-2-4-9(12)10-8-11-13(17)14-6-7-16(11)15-10/h2-8H,1H3,(H,14,17)
SMILES: COC1=CC=CC=C1C2=NN3C=CNC(=O)C3=C2
Molecular Formula: C13H11N3O2
Molecular Weight: 241.25

2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

CAS No.: 1255784-01-0

Cat. No.: VC7295197

Molecular Formula: C13H11N3O2

Molecular Weight: 241.25

* For research use only. Not for human or veterinary use.

2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one - 1255784-01-0

Specification

CAS No. 1255784-01-0
Molecular Formula C13H11N3O2
Molecular Weight 241.25
IUPAC Name 2-(2-methoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C13H11N3O2/c1-18-12-5-3-2-4-9(12)10-8-11-13(17)14-6-7-16(11)15-10/h2-8H,1H3,(H,14,17)
Standard InChI Key COZDHYQLQJCNFU-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=NN3C=CNC(=O)C3=C2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₃H₁₁N₃O₂, with a molecular weight of 241.25 g/mol. Its IUPAC name, 2-(2-methoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one, reflects a pyrazolo[1,5-a]pyrazine backbone fused with a 2-methoxyphenyl group at position 2 (Figure 1). Key features include:

  • A pyrazine ring (six-membered aromatic ring with two nitrogen atoms).

  • A pyrazole ring (five-membered ring with two adjacent nitrogen atoms).

  • A methoxy group (-OCH₃) at the ortho position of the phenyl ring.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₁N₃O₂
Molecular Weight241.25 g/mol
IUPAC Name2-(2-methoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
SMILESCOC1=CC=CC=C1C2=NN3C=CNC(=O)C3=C2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds2
Topological Polar Surface Area58.7 Ų

The methoxy group enhances solubility and electronic effects, potentially improving interactions with biological targets .

Synthesis and Structural Modifications

Synthetic Pathways

Pyrazolo[1,5-a]pyrazine derivatives are typically synthesized via multi-step protocols involving:

  • Cyclocondensation Reactions: Formation of the pyrazine ring using α-ketoesters or aldehydes.

  • Nucleophilic Substitution: Introduction of aryl groups at specific positions.

  • Oxidation/Reduction Steps: To stabilize the final structure .

For 2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, key steps likely include:

  • Step 1: Condensation of 2-methoxyphenylhydrazine with a diketone precursor.

  • Step 2: Cyclization under acidic or basic conditions to form the pyrazolo[1,5-a]pyrazine core.

  • Step 3: Oxidation to introduce the ketone group at position 4.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
SolventEthanol or DMFPolar aprotic solvents improve cyclization
Temperature80–100°CHigher temps favor ring closure
Catalystp-Toluenesulfonic acid (PTSA)Acidic conditions accelerate cyclization

Biological Activities and Mechanisms

Anticancer Activity

Related pyrazolo[1,5-a]pyrazines exhibit proliferation inhibition in cancer cell lines:

Table 3: Antiproliferative Activity of Analogs

CompoundCell Line (IC₅₀)Mechanism
5-Methyl-pyrazolo[1,5-a]pyrazineHCT-116 (6.2 µM)Caspase-3 activation
2-Phenyl derivativeMCF-7 (8.5 µM)ROS generation

The methoxyphenyl group may enhance DNA intercalation or kinase inhibition, though further validation is required.

Neuropharmacological Applications

Pyrazolo[1,5-a]triazine derivatives act as CRF₁ receptor antagonists (e.g., DMP696, Kᵢ = 1.7 nM) . While 2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one lacks direct evidence, its structural features align with neuroactive scaffolds targeting:

  • G-protein-coupled receptors (GPCRs).

  • Monoamine transporters .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Modifications at positions 2 and 5 significantly alter pharmacological profiles:

Table 4: Impact of Substituents on Activity

Substituent (Position)Biological ActivityPotency
2-Methoxyphenyl (this compound)UnknownN/A
4-Methoxyphenyl (G825-0071)Antiviral/anticancerIC₅₀ = 10–20 µM
2,4-Dichlorophenyl (DMP696)CRF₁ antagonismKᵢ = 1.7 nM

The ortho-methoxy group may sterically hinder target binding compared to para-substituted analogs .

Future Directions and Challenges

Research Gaps

  • Target identification: Elucidate molecular targets via proteomic or CRISPR screening.

  • ADMET profiling: Assess solubility, metabolic stability, and toxicity.

  • In vivo efficacy: Evaluate pharmacokinetics in rodent models.

Synthetic Chemistry Priorities

  • Regioselective functionalization: Introduce halogen or amine groups at position 5.

  • Stereochemical control: Develop asymmetric synthesis routes for chiral derivatives.

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